molecular formula C7H10O5 B1346128 Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid CAS No. 5337-04-2

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Cat. No.: B1346128
CAS No.: 5337-04-2
M. Wt: 174.15 g/mol
InChI Key: LAHAPBJSVSVFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is an organic compound characterized by a pyran ring structure with two carboxylic acid groups attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with 1,3-dihydroxyacetone in the presence of an acid catalyst to form the pyran ring, followed by hydrolysis to yield the dicarboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can lead to the formation of alcohols or aldehydes.

    Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the pyran ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated pyran derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid:

Basic Information
this compound has the IUPAC name tetrahydro-4H-pyran-4,4-dicarboxylic acid . Its InChI code is 1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) and the InChI key is listed as well . The molecular formula is C7H10O5 .

Scientific Research Applications
While the search results do not directly detail specific applications of this compound, they do provide context on dihydropyran derivatives and their uses:

  • Dihydropyran (3,4-dihydro-2H-pyran) Dihydropyran can protect carboxyl groups, sulfhydryl groups, secondary amines, and amides . It can also be used in the preparation of 4-hydroxy-2-butynoic acid, for the protection of sterol hydroxyls, the 2'-hydroxyl in ribonucleoside-3'-phosphates, the 6-hydroxyl of methyl α-D- glucopyranoside and in the total synthesis of prostaglandins .
  • 3,4-Dihydro-2-methoxy-2H-pyran (MDP) Studies indicate that MDP can be irritating to the skin and eyes, with high concentrations of vapors causing irritation to the eyes and respiratory tract . MDP rapidly hydrolyzes to glutaraldehyde and methanol in aqueous HCl .
  • 3,4-Dihydropyran-2-ones are versatile platforms for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . They can be synthesized utilizing α, β-unsaturated aldehydes . Bicyclic dihydropyranones are also considered an attractive scaffold for drug discovery and development . Some naturally occurring bioactive compounds bear 3,4-dihydro-2H-pyran annulated scaffolds .

Mechanism of Action

The mechanism of action of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyran ring can participate in various chemical reactions, altering the

Biological Activity

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (CAS Number: 5337-04-2) is a cyclic organic compound characterized by a pyran ring that includes two carboxyl functional groups. This structural arrangement contributes to its unique biological properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Despite limited research specifically targeting the biological activity of this compound, preliminary studies indicate promising pharmacological properties.

  • Molecular Formula : C6H8O4
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and organic solvents

Structural Characteristics

The compound features:

  • A six-membered pyran ring
  • Two carboxylic acid groups (-COOH), enhancing its reactivity and potential for interaction with biological molecules.

Pharmacological Potential

Research on this compound suggests several potential biological activities:

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also exhibit such properties through interactions with inflammatory pathways.
  • Antioxidant Activity : The presence of carboxyl groups may contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems.
  • Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways and potentially serving as a therapeutic agent for metabolic disorders.

The mechanism of action is hypothesized to involve:

  • Formation of hydrogen bonds with biological macromolecules, altering their structure and function.
  • Participation in chemical reactions due to the reactive nature of the pyran ring.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeUnique Features
Dimethyl tetrahydropyran-4,4-dicarboxylateEster derivativeContains methyl esters; higher lipophilicity
Tetrahydropyran-4,4-dicarboxylic acidSaturated derivativeLacks double bonds; different reactivity profile
2-Hydroxyethyl tetrahydropyran-4,4-dicarboxylateHydroxy derivativeContains hydroxyl group; increased polarity

This compound stands out due to its specific arrangement of functional groups and its potential biological activities that may not be present in similar compounds .

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Adenosine Receptor Agonists : Research on similar pyran derivatives has highlighted their role as potent agonists for adenosine receptors (A2A and A3), which are known to mediate anti-inflammatory actions. These findings suggest that derivatives of this compound could be explored for similar therapeutic effects .
  • Antioxidant Activity : Studies on other pyran derivatives have demonstrated significant antioxidant activity through mechanisms such as DPPH scavenging assays. This indicates a potential pathway for this compound to be developed as an antioxidant agent .
  • Cytotoxicity Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines (e.g., HCT-116), suggesting that this compound could have applications in cancer therapy .

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive in vivo studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structural Modifications : Exploring derivatives and analogs to enhance efficacy and reduce potential side effects.
  • Mechanistic Studies : Investigating specific interactions with biological targets to better understand its role in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves cyclization of precursor diols or esters under acidic or catalytic conditions. For example, cyclocondensation of γ-keto esters with appropriate dicarboxylic acid derivatives can yield the target compound. Reaction parameters such as temperature (e.g., reflux in anhydrous solvents like THF or DCM), pH control (acid catalysts like H₂SO₄ or p-TsOH), and stoichiometric ratios of reactants should be optimized. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Yield improvements may involve inert atmospheres (N₂/Ar) to prevent oxidation . Microbial biotransformation routes, similar to 5-hydroxymethylfurfural oxidation for furan dicarboxylic acids, could also be explored for eco-friendly synthesis .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve proton environments and confirm ring conformation. For example, the dihydro-pyran ring protons exhibit distinct splitting patterns (e.g., δ 4.2–4.5 ppm for equatorial H).
  • X-ray Crystallography: Single-crystal XRD using SHELX software refines bond lengths, angles, and hydrogen-bonding networks. The dihedral angle between the pyran ring and carboxyl groups is critical for conformational analysis .
  • Mass Spectrometry (HRMS): ESI-TOF or MALDI-TOF confirms molecular weight (e.g., m/z 174.2 for C₇H₁₀O₅).
  • Purity Assessment: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or melting point determination (87–89°C) ensures >95% purity .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in designing metal-organic frameworks (MOFs), and what parameters influence coordination geometry?

Methodological Answer: The compound’s dual carboxylate groups enable chelation with metal nodes (e.g., Al³⁺, Zn²⁺) to form MOFs. Key parameters:

  • pH: Adjust to deprotonate carboxyl groups (pH > pKa ~3–4).
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance ligand solubility and metal-ligand interaction.
  • Metal-Ligand Ratio: A 1:1 molar ratio typically forms 2D networks, while 1:2 ratios favor 3D structures.
  • Post-Synthetic Modification: Functionalize the pyran ring (e.g., hydroxylation) to modulate porosity. Characterization via PXRD, BET surface area analysis, and FTIR confirms framework integrity. Comparative studies with biphenyl-4,4′-dicarboxylic acid (BPDC) MOFs reveal differences in thermal stability and gas adsorption .

Q. What role do dicarboxylic acid derivatives play in extremophile lipid membranes, and how can this inform studies on the compound's thermal stability?

Methodological Answer: In hyperthermophiles (e.g., Thermotoga maritima), long-chain dicarboxylic acids (C30–C32) stabilize membranes via tail-to-tail coupling, enhancing thermal resistance. To study this compound’s thermal behavior:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset (expected >250°C due to cyclic structure).
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., glass transition or melting points).
  • Lipid Bilayer Simulations: Molecular dynamics (MD) simulations compare membrane integration efficiency with natural extremophile lipids. Experimental validation via Langmuir-Blodgett troughs assesses monolayer stability under high temperatures .

Q. How can conflicting crystallographic data on hydrogen bonding networks in this compound derivatives be resolved?

Methodological Answer:

  • High-Resolution XRD: Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use synchrotron radiation for enhanced resolution.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O vs. C–H···O bonds) to identify dominant packing motifs.
  • Theoretical Calculations: DFT (B3LYP/6-311+G**) optimizes hydrogen bond geometries and compares with experimental data. Discrepancies in carboxyl group orientation may arise from solvent inclusion or polymorphism, requiring solvent-free crystallization trials .

Properties

IUPAC Name

oxane-4,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHAPBJSVSVFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277022
Record name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-04-2
Record name 5337-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6M potassium hydroxide solution (10 mL, 60 mmol) was added to an ice-cooled solution of tetrahydropyran-4,4-dicarboxylic acid diethyl ester (5 g, 21.7 mmol) in ethanol (40 mL) and heated at reflux overnight. The volatiles were evaporated, the residue diluted with water and acidified with conc. hydrochloric acid. The mixture was allowed to stand overnight then extracted with ether (3×25 mL). The combined ether layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford tetrahydro-pyran-4,4-dicarboxylic acid (2.3 g, 61%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) is suspended in a 30% aqueous sodium hydroxide solution (10 mL), and the mixture is stirred at room temperature for 28 hours. The pH value of the reaction solution is adjusted to pH 1 with conc. hydrochloric acid, and the mixture is separated into water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. Ethyl acetate (30 mL) is added to the obtained crude product, and the mixture is washed by repulping, and the resulting solid is collected by filtration, and dried to give tetrahydro-4H-pyran-4,4-dicarboxylic acid (3.19 g, 18.3 mmol, 92%).
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of diethyl oxane-4,4-dicarboxylate (40.0 g., 173 mmol) in ethanol (100 mL) was added a solution of potassium hydroxide (21.4 g, 382 mmol) in ethanol (300 mL). After the completion of the addition, the reaction mixture was stirred for 15 min at ambient temperature and then refluxed for 2.5 h. Water (40 mL) was added to the thick, white suspension, and then the solvent was removed by rotary evaporation. Water (40 mL) was added to the remaining residue and the resulting mixture then acidified with concentrated sulfuric acid (20 mL). The acidic solution was extracted with diethyl ether (3×300 mL) and the combined organic layers were dried (Na2SO4). Removal of solvent by rotary evaporation yielded the product (27.3 g, 90.2% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
90.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.